1-(2-methoxyphenyl)-N-phenylmethanimine;hydrochloride
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Overview
Description
1-(2-methoxyphenyl)-N-phenylmethanimine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylmethanimine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-N-phenylmethanimine;hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with aniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imine linkage. The hydrochloride salt is then obtained by treating the imine with hydrochloric acid. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol to facilitate the formation of the imine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-N-phenylmethanimine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenylmethanimine derivatives.
Scientific Research Applications
1-(2-methoxyphenyl)-N-phenylmethanimine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-phenylmethanimine;hydrochloride involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the presence of a piperazine ring.
1-(3-chlorophenyl)piperazine: Contains a chlorophenyl group instead of a methoxyphenyl group.
1-(3-trifluoromethylphenyl)piperazine: Features a trifluoromethyl group, leading to different chemical and biological properties.
Uniqueness
1-(2-methoxyphenyl)-N-phenylmethanimine;hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities. The presence of both the methoxy and imine groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
61556-00-1 |
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Molecular Formula |
C14H14ClNO |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-phenylmethanimine;hydrochloride |
InChI |
InChI=1S/C14H13NO.ClH/c1-16-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13;/h2-11H,1H3;1H |
InChI Key |
JNWUYZDWRPIBSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=NC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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